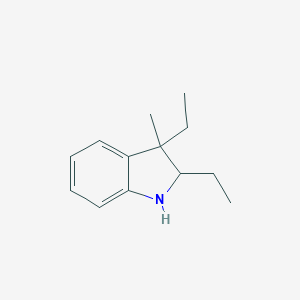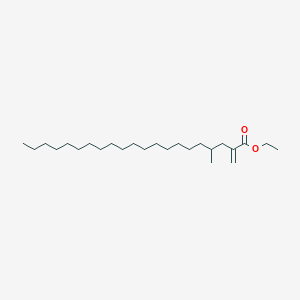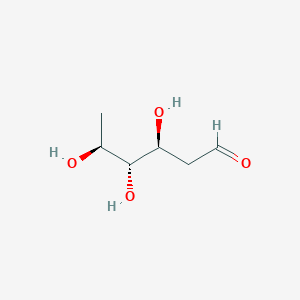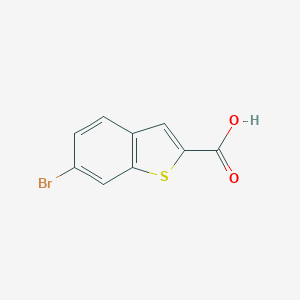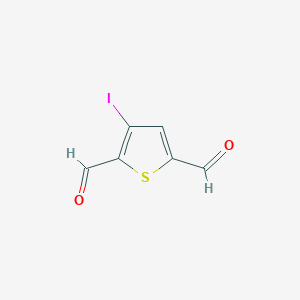
3-Iodo-2,5-thiophenedicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2,5-thiophenedicarbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds. It is a yellow crystalline solid that is widely used in scientific research. This compound has several applications in the field of organic chemistry and biochemistry.
科学的研究の応用
3-Iodo-2,5-thiophenedicarbaldehyde has several applications in scientific research. It is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is also used in the field of biochemistry as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
作用機序
The mechanism of action of 3-Iodo-2,5-thiophenedicarbaldehyde is not well understood. However, it is believed to work by binding to specific receptors in cells and altering their function. It has been shown to bind to the DNA of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-Iodo-2,5-thiophenedicarbaldehyde has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-Iodo-2,5-thiophenedicarbaldehyde in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biochemistry. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
将来の方向性
There are several future directions for the research and development of 3-Iodo-2,5-thiophenedicarbaldehyde. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of new applications for this compound in the field of biochemistry. Additionally, there is a need for further research on the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-Iodo-2,5-thiophenedicarbaldehyde is a versatile and widely used compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in the field of biochemistry and its potential use in the treatment of cancer and other diseases.
合成法
The synthesis of 3-Iodo-2,5-thiophenedicarbaldehyde is a multistep process that involves the reaction of 2,5-dibromothiophene with potassium iodide in the presence of copper powder to form 2-iodo-5-bromothiophene. This intermediate product is then reacted with diethyl malonate in the presence of sodium ethoxide to form 2,5-thiophenedicarboxylic acid. Finally, the carboxylic acid is converted into 3-Iodo-2,5-thiophenedicarbaldehyde by reacting it with thionyl chloride and dimethylformamide.
特性
CAS番号 |
18799-87-6 |
|---|---|
製品名 |
3-Iodo-2,5-thiophenedicarbaldehyde |
分子式 |
C6H3IO2S |
分子量 |
266.06 g/mol |
IUPAC名 |
3-iodothiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
InChIキー |
XQMYJNGEGBKWSG-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)C=O |
正規SMILES |
C1=C(SC(=C1I)C=O)C=O |
同義語 |
3-Iodo-2,5-thiophenedicarbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



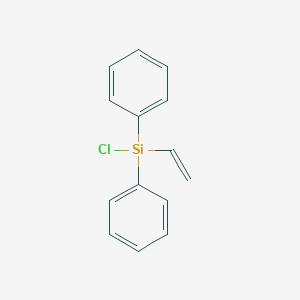
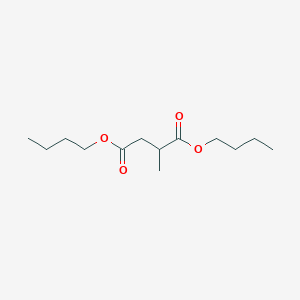
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
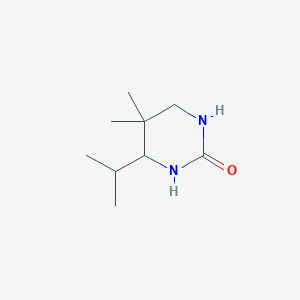
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)

